2-Amino-2-cyclobutylacetonitrile
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Overview
Description
2-Amino-2-cyclobutylacetonitrile is an organic compound with the molecular formula C₆H₁₀N₂ It is a derivative of cyclobutane, featuring an amino group and a nitrile group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclobutylacetonitrile typically involves the reaction of cyclobutanone with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the nitrile compound. The general reaction conditions include:
Cyclobutanone: Starting material
Ammonia: Provides the amino group
Hydrogen cyanide: Provides the nitrile group
Reaction Temperature: Typically carried out at room temperature or slightly elevated temperatures
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclobutylacetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Imines, nitriles
Reduction Products: Primary amines
Substitution Products: N-alkylated or N-acylated derivatives
Scientific Research Applications
2-Amino-2-cyclobutylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclobutylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can act as an electrophile, while the amino group can participate in hydrogen bonding and nucleophilic interactions.
Comparison with Similar Compounds
2-Amino-2-methylacetonitrile: Similar structure but with a methyl group instead of a cyclobutyl group.
2-Amino-2-phenylacetonitrile: Contains a phenyl group instead of a cyclobutyl group.
2-Amino-2-ethylacetonitrile: Features an ethyl group in place of the cyclobutyl group.
Uniqueness: 2-Amino-2-cyclobutylacetonitrile is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
2-amino-2-cyclobutylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-6(8)5-2-1-3-5/h5-6H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKLABKXCVVALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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